Cetalkonium

Übersicht

Beschreibung

Cetalkoniumchlorid ist eine quartäre Ammoniumverbindung, die zur Familie der Alkyl-Benzyldimethylammoniumchloride gehört. Es ist durch eine Alkylgruppe mit einer Kettenlänge von 16 Kohlenstoffen (C16) gekennzeichnet. Diese Verbindung wird in pharmazeutischen Produkten entweder als Hilfsstoff oder als Wirkstoff verwendet. Sie ist häufig in Produkten wie Mundgeschwürgelen und Kontaktlinsenlösungen enthalten .

Vorbereitungsmethoden

Cetalkoniumchlorid wird durch die Quaternisierung von Dimethylhexadecylamin mit Benzylchlorid synthetisiert. Die Reaktion findet typischerweise in einem organischen Lösungsmittel unter kontrollierten Temperaturbedingungen statt. Industrielle Produktionsverfahren umfassen die Verwendung von großtechnischen Reaktoren, in denen die Reaktanten gemischt und erhitzt werden, um die Quaternisierungsreaktion zu ermöglichen. Das Produkt wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um ein weißes oder fast weißes kristallines Pulver zu erhalten .

Analyse Chemischer Reaktionen

Cetalkoniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für diese Verbindung ist.

Reduktion: Reduktionsreaktionen sind ebenfalls nicht typisch für Cetalkoniumchlorid.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere nukleophile Substitution, bei der die Benzylgruppe durch andere Nukleophile ersetzt werden kann. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren oder Basen, und die gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab

Wissenschaftliche Forschungsanwendungen

Active Ingredient in Oral Care Products

Cetalkonium chloride is employed as an active ingredient in formulations for treating oral conditions such as mouth ulcers and denture sores. Products like Bonjela and Pansoral contain this compound chloride at concentrations typically around 0.01% (w/w) to relieve pain associated with these conditions .

Ophthalmic Formulations

In ophthalmology, this compound chloride serves as a cationic surfactant in eye drop formulations. It enhances the bioavailability of active ingredients by increasing the precorneal residence time of the drops, thereby improving therapeutic efficacy. For example, it is used in Cationorm and Retaine MGD, where it stabilizes oil-in-water nanoemulsions and promotes adhesion to the negatively charged ocular surface, facilitating better drug penetration .

Antiseptic and Disinfectant Properties

This compound chloride exhibits significant antimicrobial activity, making it suitable for use as a disinfectant and antiseptic in topical formulations. It is effective against a range of bacteria, although its efficacy against Pseudomonas aeruginosa is limited .

Case Study: Sensitivity Testing

A study evaluated the sensitivity of various bacterial strains to a gel containing this compound chloride and choline salicylate. The results indicated that while Staphylococcus spp. showed varying degrees of sensitivity, Pseudomonas aeruginosa was entirely resistant to the formulation (100% insensitivity) . This highlights the need for careful consideration of bacterial resistance patterns when formulating antimicrobial products.

Emulsification and Surface Activity

Due to its amphiphilic nature, this compound chloride is utilized as an emulsifier in various industrial applications, including silicone-based water repellents and personal care products. Its ability to stabilize emulsions makes it valuable in formulations requiring consistent texture and performance .

Regulatory Status

This compound chloride is recognized by regulatory bodies such as the FDA and MHRA for use in over-the-counter medications, with specific concentration limits established for safety. The highest authorized concentration for topical applications is typically around 0.1% .

Data Summary Table

| Application Area | Product Examples | Concentration | Efficacy Notes |

|---|---|---|---|

| Oral Care | Bonjela, Pansoral | 0.01% (w/w) | Effective for mouth ulcers |

| Ophthalmology | Cationorm, Retaine MGD | Varies | Enhances drug bioavailability |

| Antimicrobial | Gel with choline salicylate | - | Limited efficacy against Pseudomonas |

| Industrial Emulsifier | Silicone-based products | - | Stabilizes emulsions |

Wirkmechanismus

The mechanism of action of cetalkonium chloride is based on its ability to create a positive charge, which allows it to adhere to negatively charged surfaces. This bio-adhesive property enables the compound to disrupt cell membranes, inactivate enzymes, and denature proteins. These actions contribute to its broad-spectrum antiseptic and antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Cetalkoniumchlorid ähnelt anderen quartären Ammoniumverbindungen wie Benzalkoniumchlorid und Cetrimoniumchlorid. Seine einzigartige C16-Alkylkettenlänge bietet eine überlegene Lipophilie, wodurch es in bestimmten Anwendungen effektiver ist, insbesondere in kationischen Emulsionen für die Wirkstoffabgabe. Andere ähnliche Verbindungen umfassen:

Benzalkoniumchlorid: Häufig als Desinfektionsmittel und Konservierungsmittel verwendet.

Cetrimoniumchlorid: Wird in Haarkonditionierern und anderen Körperpflegeprodukten verwendet.

Dodecylbenzolsulfonsäure: Wird als Tensid in verschiedenen Reinigungsprodukten verwendet .

Biologische Aktivität

Cetalkonium chloride (CKC) is a quaternary ammonium compound widely recognized for its biological activity, particularly in pharmaceutical and cosmetic applications. Its unique properties, including antimicrobial effects and bioadhesive capabilities, make it a valuable ingredient in various formulations. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by a long alkyl chain (C16) and a cationic charge, which plays a crucial role in its biological activity. The positive charge allows this compound to adhere to negatively charged surfaces, including bacterial membranes and ocular tissues. This adhesion facilitates the disruption of cell membranes, leading to the inactivation of enzymes and denaturation of proteins, thereby exhibiting antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of this compound

Applications in Pharmaceuticals

This compound is utilized in various pharmaceutical formulations due to its antimicrobial properties and ability to enhance drug delivery. Notable applications include:

- Topical Gels : Used in formulations like Pansoral for treating oral ulcers, where it provides pain relief while exhibiting antibacterial activity .

- Ophthalmic Products : Emulsions containing this compound, such as Cationorm and Retaine MGD, enhance ocular drug delivery by stabilizing active ingredients and improving bioavailability .

Case Studies on Efficacy

-

Cationic Emulsion for Dry Eye Disease :

A study demonstrated that cationic emulsions containing CKC significantly improved tear film stability and reduced corneal staining scores in patients with dry eye disease (DED). The emulsions modulated the secretion of pro-inflammatory cytokines, showcasing their anti-inflammatory properties . -

Antibacterial Gel Formulation :

Research involving a gel combining choline salicylate and this compound chloride assessed its effectiveness against various bacterial strains. Results indicated variable sensitivity among Staphylococcus spp., with some strains showing significant inhibition of growth .

Safety Profile

Despite its effectiveness, the safety of this compound has been a concern due to its classification as a member of the benzalkonium chloride family. However, studies have indicated that when used in oil-in-water emulsions, CKC is sequestered within oil droplets, minimizing its availability to cause damage to ocular tissues. Both Pansoral and Cationorm have been well-tolerated by patients over extended periods .

Regulatory Status

This compound is included in various regulatory frameworks as an approved ingredient for topical use. The maximum authorized concentration for topical applications is typically 0.1%, ensuring safety while maintaining efficacy .

Eigenschaften

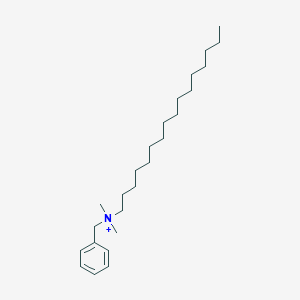

IUPAC Name |

benzyl-hexadecyl-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25/h17-19,21-22H,4-16,20,23-24H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYLMAYUEZBUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122-18-9 (chloride), 3529-04-2 (bromide), 122-18-9 (chloride salt/solvate) | |

| Record name | Cetalkonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047007 | |

| Record name | Benzyl hexadecyl dimethyl ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The activity of cetalkonium is based on the creation of a positive charge which permits a bio-adhesive property to negative surfaces. This property allows cetalkonium to disrupt the cell membrane, inactivate enzymes and denature proteins. This type of mechanism allows this type of agents to present a broad spectrum. | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10328-34-4 | |

| Record name | Cetalkonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl hexadecyl dimethyl ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETALKONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHG725432Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

54-58 ºC | |

| Record name | Cetalkonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.